3-[2-(4-ethylanilino)-2-oxoethyl]-5-methyl-4-oxo-N-phenylthieno[2,3-d]pyrimidine-6-carboxamide
Overview
Description
3-[2-(4-ethylanilino)-2-oxoethyl]-5-methyl-4-oxo-N-phenylthieno[2,3-d]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system, and various functional groups that contribute to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-ethylanilino)-2-oxoethyl]-5-methyl-4-oxo-N-phenylthieno[2,3-d]pyrimidine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:
Formation of the Thienopyrimidine Core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable pyrimidine precursor.
Functional Group Modifications: Introduction of the ethylanilino and oxoethyl groups can be done through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the intermediate with N-phenylcarboxamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. Green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-ethylanilino)-2-oxoethyl]-5-methyl-4-oxo-N-phenylthieno[2,3-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and the functional groups involved. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
3-[2-(4-ethylanilino)-2-oxoethyl]-5-methyl-4-oxo-N-phenylthieno[2,3-d]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[2-(4-ethylanilino)-2-oxoethyl]-5-methyl-4-oxo-N-phenylthieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with an indole nucleus, known for their diverse biological activities.
Pyrazolo[3,4-d]pyrimidines: Another class of heterocyclic compounds with potential therapeutic applications.
Uniqueness
3-[2-(4-ethylanilino)-2-oxoethyl]-5-methyl-4-oxo-N-phenylthieno[2,3-d]pyrimidine-6-carboxamide is unique due to its specific functional groups and the thienopyrimidine core, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[2-(4-ethylanilino)-2-oxoethyl]-5-methyl-4-oxo-N-phenylthieno[2,3-d]pyrimidine-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S/c1-3-16-9-11-18(12-10-16)26-19(29)13-28-14-25-23-20(24(28)31)15(2)21(32-23)22(30)27-17-7-5-4-6-8-17/h4-12,14H,3,13H2,1-2H3,(H,26,29)(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DULSGSSOHAHTAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C(=C(S3)C(=O)NC4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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